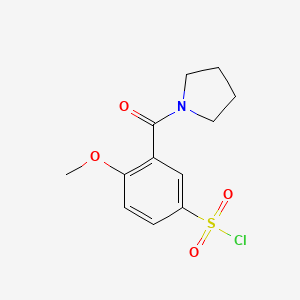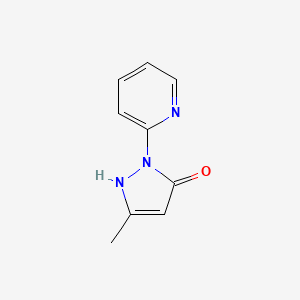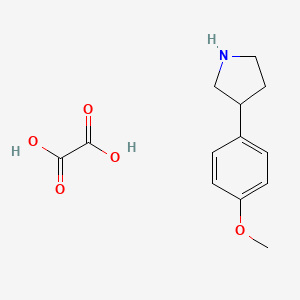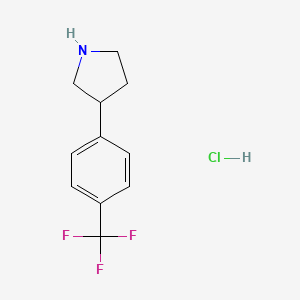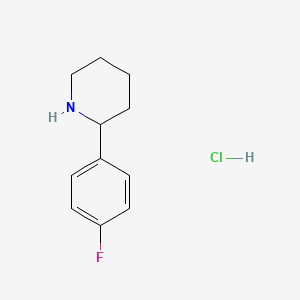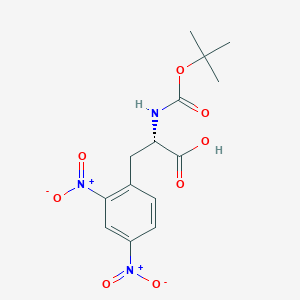
Boc-2,4-Dinitro-L-Phenylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-2,4-Dinitro-L-phenylalanine, also known as N-α-(t-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and two nitro groups at the 2 and 4 positions of the phenyl ring. This compound is primarily used in peptide synthesis and as a building block in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Boc-2,4-Dinitro-L-phenylalanine is widely used in scientific research, including:
Peptide Synthesis: As a protected amino acid, it is used in the synthesis of peptides and proteins.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in studying biological processes.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and as a precursor for drug candidates
Wirkmechanismus
Target of Action
Boc-2,4-Dinitro-L-phenylalanine is a derivative of the amino acid L-phenylalanine
Mode of Action
The mode of action of Boc-2,4-Dinitro-L-phenylalanine involves a series of chemical transformations. The first step is the nitration of L-phenylalanine, using urea nitrate (UN)/H2SO4 as a nitrating reagent, to give 2,4-dinitro-L-phenylalanine . This is followed by an intramolecular nitro amination of 2,4-dinitro-L-phenylalanine, which results in the formation of (S)-6-nitro-indoline-2-carboxylic acid .
Result of Action
The result of the action of Boc-2,4-Dinitro-L-phenylalanine is the formation of (S)-indoline-2-carboxylic acid . This compound is obtained in high yield and enantiomeric excess (ee) by one-pot transformation of (S)-6-nitroindoline-2-carboxylic acid .
Action Environment
The action of Boc-2,4-Dinitro-L-phenylalanine is influenced by the chemical environment in which it is present. For instance, the yield of the reaction can be affected by the presence of other substances, the pH of the solution, and the temperature . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-2,4-Dinitro-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-phenylalanine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Nitration of the Phenyl Ring: The protected phenylalanine is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of Boc-2,4-Dinitro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves:
Analyse Chemischer Reaktionen
Types of Reactions: Boc-2,4-Dinitro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or other reducing agents like tin(II) chloride in hydrochloric acid.
Major Products:
Amino Derivatives: Reduction of the nitro groups yields amino derivatives of Boc-2,4-Dinitro-L-phenylalanine.
Substituted Phenylalanine Derivatives: Nucleophilic substitution reactions result in various substituted phenylalanine derivatives.
Vergleich Mit ähnlichen Verbindungen
Boc-4-nitro-L-phenylalanine: Similar in structure but with only one nitro group at the 4 position.
Boc-3,5-dinitro-L-phenylalanine: Similar but with nitro groups at the 3 and 5 positions of the phenyl ring.
Uniqueness: Boc-2,4-Dinitro-L-phenylalanine is unique due to the specific positioning of the nitro groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in synthetic chemistry and peptide synthesis.
Eigenschaften
IUPAC Name |
(2S)-3-(2,4-dinitrophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O8/c1-14(2,3)25-13(20)15-10(12(18)19)6-8-4-5-9(16(21)22)7-11(8)17(23)24/h4-5,7,10H,6H2,1-3H3,(H,15,20)(H,18,19)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMEPHYMTWCEW-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590420 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1176509-56-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-2,4-dinitro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

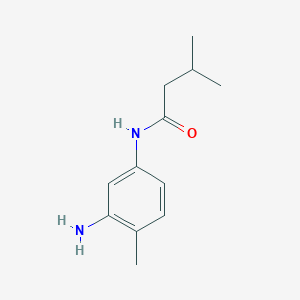
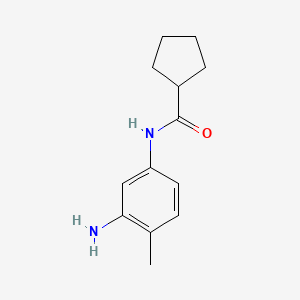
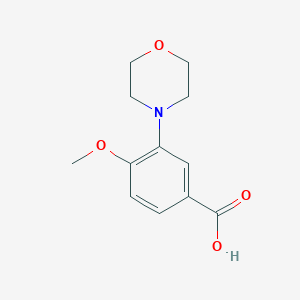
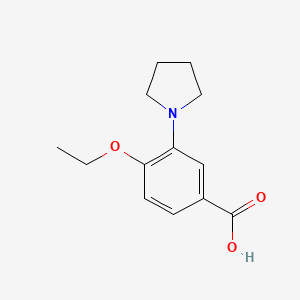
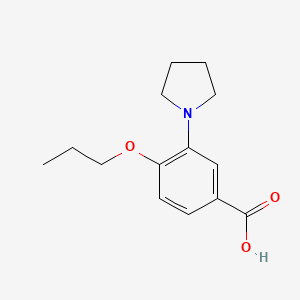
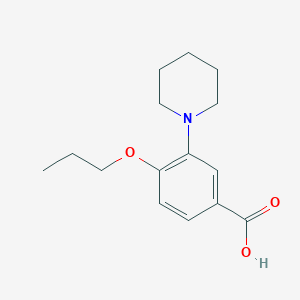
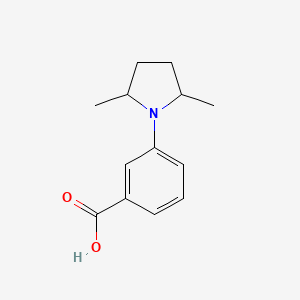
![3-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B1318637.png)
